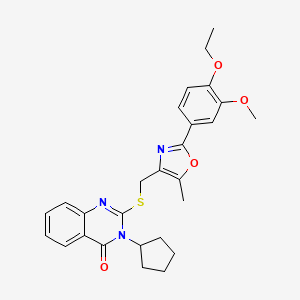

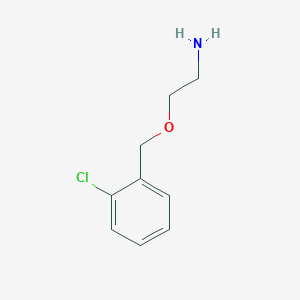

![molecular formula C21H20N4O3S B2538697 N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-08-8](/img/structure/B2538697.png)

N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and related compounds involves multiple steps, starting from basic heterocyclic scaffolds. For instance, the synthesis of some 1,2,4-triazolo[1,5-a]pyridine derivatives was achieved by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine with chloromethyl derivatives, leading to various substituted sulfonamides and sulfinyl compounds . Another related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized using an oxidative ring closure of a hydrazine intermediate with sodium hypochlorite as the oxidant in ethanol, which is a green chemistry approach . Similarly, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives involved the preparation of β-ketosulfonamides, followed by a reaction with aromatic aldehydes and 3-amino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques. For example, the structures of the newly synthesized sulfonamides and sulfinyl derivatives were deduced based on spectral and analytical data . The structure of the triazolo[4,3-a]pyridine derivative was confirmed by extraction and purification through alumina, ensuring an analytically pure form . The elucidation of structures for organophosphorus compounds related to triazolo derivatives was achieved using elemental analysis, IR, 1H-NMR, and MS spectra .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their potential as intermediates for further chemical transformations. For instance, the triazolo[4,3-a]pyridine derivatives obtained from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines were further reacted to yield various substituted products . In another study, sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized, which displayed significant biological activities, indicating their reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have implications for their biological activities. For example, the novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were characterized by NMR, IR, and elemental analyses, and some showed good antifungal and insecticidal activities . The antifungal activity of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives was also evaluated, with many compounds showing greater efficacy than fluconazole .

科学的研究の応用

Novel Synthesis and Impurities in Pharmaceuticals

The synthesis of pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, involves complex chemical processes where similar compounds might play a role. Understanding these processes is crucial for developing more efficient synthesis methods and identifying potential impurities that could impact drug safety and efficacy (Saini et al., 2019).

Sulfonamide Inhibitors

Sulfonamide compounds, including derivatives like "N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide", have been a significant class of synthetic bacteriostatic antibiotics. Their applications extend beyond antibacterial therapy to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on their therapeutic potential against various conditions, including cancer, glaucoma, inflammation, and microbial infections (Gulcin & Taslimi, 2018).

Antibacterial and Antitumor Applications

Research into 1,2,4-triazole-containing hybrids highlights their promising broad-spectrum antibacterial activity, including against drug-resistant strains of bacteria such as Staphylococcus aureus. These compounds, by inhibiting critical bacterial enzymes or pathways, offer new avenues for treating infections resistant to conventional antibiotics. Furthermore, their potential in cancer therapy is being explored, with studies indicating efficacy against various cancer cell lines (Li & Zhang, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the treatment of organic pollutants, including those related to similar sulfonamide compounds, uses enzymatic approaches with redox mediators. This method shows promise in degrading recalcitrant compounds in wastewater, highlighting the compound's potential role in environmental remediation technologies (Husain & Husain, 2007).

特性

IUPAC Name |

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-16-4-3-5-17(12-16)13-25(18-6-8-19(28-2)9-7-18)29(26,27)20-10-11-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJRKSWHZAXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

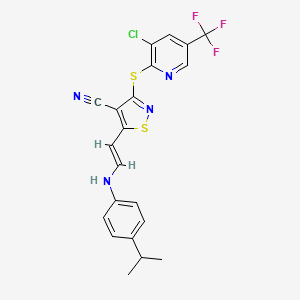

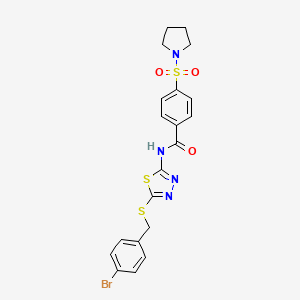

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

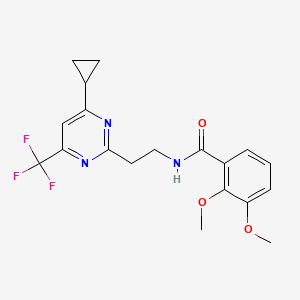

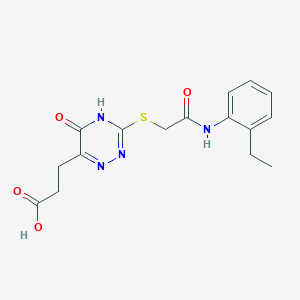

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)

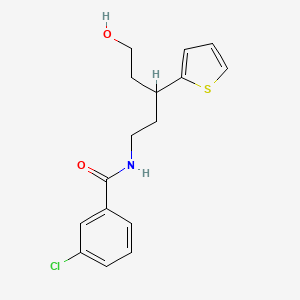

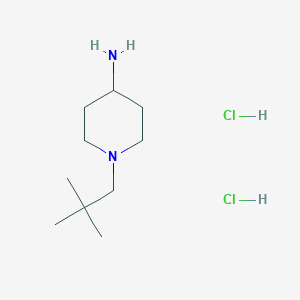

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)